molecular formula C8H6ClFN4 B13071177 5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine CAS No. 1016677-08-9

5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine

Cat. No.: B13071177
CAS No.: 1016677-08-9
M. Wt: 212.61 g/mol
InChI Key: WDMANTCWRFJMIJ-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles Triazoles are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

The synthesis of 5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine typically involves the use of various synthetic routes and reaction conditions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and environmentally benign, making it a preferred method for synthesizing this compound.

Industrial production methods for this compound may involve large-scale synthesis using similar coupling reactions, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

For example, in an oxidation reaction, the compound can be treated with hydrogen peroxide to form an oxidized product. In a reduction reaction, sodium borohydride can be used to reduce the compound to a different amine derivative. Substitution reactions can involve nucleophiles such as amines or alcohols, leading to the formation of substituted triazole derivatives.

Scientific Research Applications

5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a probe to study enzyme activities and protein interactions. In medicine, this compound has potential applications in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

5-(4-Chloro-2-fluorophenyl)-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as 4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine While both compounds share structural similarities, they may differ in their chemical properties, reactivity, and applications

Conclusion

This compound is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and contribute to advancements in these fields.

Properties

CAS No.

1016677-08-9

Molecular Formula

C8H6ClFN4

Molecular Weight

212.61 g/mol

IUPAC Name

5-(4-chloro-2-fluorophenyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C8H6ClFN4/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H3,11,12,13,14)

InChI Key

WDMANTCWRFJMIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C2=NC(=NN2)N

Origin of Product

United States

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